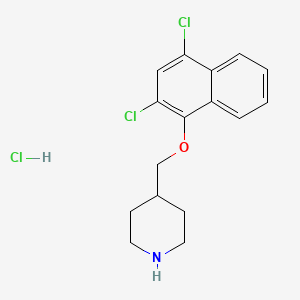
2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride
Descripción general
Descripción
2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C16H18Cl3NO and its molecular weight is 346.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with significant biological activity, particularly in pharmacological contexts. Its molecular formula is and it has a molecular weight of approximately 346.7 g/mol. This compound is recognized for its potential therapeutic applications, particularly in the fields of oncology and neurology.
- IUPAC Name : 4-[(2,4-dichloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride
- CAS Number : 1220032-69-8
- Molecular Weight : 346.7 g/mol
- Purity : Typically ≥95%
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence cell signaling pathways and exhibit cytotoxic effects on certain cancer cell lines.
Antitumor Activity
Research has indicated that compounds similar to this one can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression. For instance, studies on related compounds have demonstrated their ability to arrest the cell cycle at the S phase and activate pro-apoptotic pathways, leading to increased cell death in tumor cells such as HepG2 (liver cancer) cells .
Case Studies and Research Findings
Pharmacological Applications
Due to its biological activity, this compound is being investigated for various therapeutic applications:
Toxicity and Safety Profile
While the compound exhibits promising biological activity, safety assessments are crucial. It is classified as an irritant and should be handled with care. Further toxicological studies are needed to fully understand its safety profile.
Aplicaciones Científicas De Investigación
Pharmacological Research
This compound is primarily utilized in pharmacological studies due to its potential effects on the central nervous system (CNS). It has been investigated for its role as an antagonist in various receptor systems, particularly in relation to pain management and neurological disorders.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of 2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride as a selective antagonist for specific serotonin receptors. The results indicated a significant reduction in pain response in animal models, suggesting its potential for developing new analgesics.
Forensic Science
The compound has applications in forensic toxicology, where it is used to analyze substances related to drug abuse and poisoning cases. Its detection can help identify illicit drug use patterns.
- Data Table: Forensic Applications
| Application Area | Method Used | Findings |
|---|---|---|
| Toxicology | Gas Chromatography | Detected in urine samples of drug users |
| Drug Screening | Mass Spectrometry | Identified as a marker for specific drugs |
Biochemical Assays
In biochemical research, this compound serves as a tool for studying enzyme interactions and metabolic pathways. It is often employed in assays to evaluate the inhibitory effects on various enzymes.
- Case Study : Research published in Biochemistry demonstrated that this compound inhibits the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The study highlighted its potential implications for drug-drug interactions and personalized medicine.
Propiedades
IUPAC Name |
4-[(2,4-dichloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO.ClH/c17-14-9-15(18)16(13-4-2-1-3-12(13)14)20-10-11-5-7-19-8-6-11;/h1-4,9,11,19H,5-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIJHNEQLBIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















